molecular formula C10H16O B3429464 alpha-Pinene-oxide CAS No. 74525-43-2

alpha-Pinene-oxide

Cat. No. B3429464
CAS RN: 74525-43-2
M. Wt: 152.23 g/mol
InChI Key: NQFUSWIGRKFAHK-KEMUHUQJSA-N
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Description

Alpha-Pinene-oxide is an epoxide of alpha-pinene . It has a role as a fragrance, a bacterial xenobiotic metabolite, and a human metabolite . It is a pinane monoterpenoid and an epoxide . It derives from a hydride of an alpha-pinene .


Synthesis Analysis

The epoxidation of alpha-pinene with H2O2 was catalyzed by tungsten-based polyoxometalates without any solvent . The variables in the screening parameters were temperatures (30–70 °C), oxidant amount (100–200 mol%), acid concentrations (0.02–0.09 M) and solvent types . The reaction was first-order for alpha-pinene and catalyst concentration, and a fractional order (~0.5) for H2O2 concentration .


Molecular Structure Analysis

The gas-phase structure determination of alpha-pinene oxide has been studied . The structure of the heavy atom’s skeleton of alpha-pinene oxide has been compared to that of alpha-pinene and has shown that epoxidation does not overly affect the structure of the bicycle, validating its robustness .


Chemical Reactions Analysis

The alpha-pinene + O3 system is particularly efficient in this regard . The key challenge is the steric strain created by the cyclobutyl ring in the oxidation products . This strain hinders subsequent unimolecular hydrogen-shift reactions essential for lowering volatility . Using quantum chemical calculations and targeted experiments, it was shown that the excess energy from the initial ozonolysis reaction can lead to novel oxidation intermediates without steric strain, allowing the rapid formation of products with up to 8 oxygen atoms .


Physical And Chemical Properties Analysis

The epoxidation of alpha-pinene with H2O2 was catalyzed by tungsten-based polyoxometalates without any solvent . The variables in the screening parameters were temperatures (30–70 °C), oxidant amount (100–200 mol%), acid concentrations (0.02–0.09 M) and solvent types .

Scientific Research Applications

Analytical Method Development

Researchers have developed and validated an analytical method for quantifying alpha-pinene oxide in rodent blood and mammary gland by gas chromatography-mass spectrometry (GC-MS), supporting studies on the toxicity and toxicokinetic behavior of alpha-pinene (Fernando et al., 2021). This method is significant for understanding the compound's metabolic pathways and potential toxicological impacts.

Atmospheric Chemistry

The modeling of aerosol formation from alpha-pinene + NOx under natural sunlight provides insights into the impact of this compound on air quality and climate change. The study suggests that organic nitrates, formed from the gas-phase reactions of alpha-pinene, contribute substantially to secondary organic aerosol (SOA) formation, highlighting the environmental implications of alpha-pinene oxide in atmospheric chemistry (Kamens & Jaoui, 2001).

Catalysis and Chemical Synthesis

Significant research has focused on the isomerization of alpha-pinene oxide for the selective preparation of valuable compounds. One study details the use of H- and Fe-modified zeolite beta catalysts for preparing trans-carveol, a compound used in perfumes, food flavors, and as a pharmaceutical substance (Štekrová et al., 2015). This area of research underscores the industrial and economic potential of alpha-pinene oxide as a renewable resource for chemical synthesis.

Antioxidant Activities

The anti-inflammatory activity of alpha-pinene itself, a precursor to alpha-pinene oxide, through the suppression of MAPKs and the NF-κB pathway, has been studied for its potential therapeutic applications. Although this study focuses on alpha-pinene, it suggests a broader interest in the anti-inflammatory and antioxidant properties of related compounds, including alpha-pinene oxide (Kim et al., 2015).

Mechanism of Action

Target of Action

Alpha-Pinene-Oxide (APNE) is a compound derived from alpha-pinene, a major component of turpentine oil . The primary targets of APNE are the cells where it exerts its effects. For instance, it has been found to inhibit the propagation of human hepatocellular carcinoma (HepG2) cells .

Mode of Action

The mode of action of APNE involves its interaction with its targets leading to various changes. The epoxidation of alpha-pinene with H2O2 is catalyzed by tungsten-based polyoxometalates without any solvent . This reaction is first-order for alpha-pinene and catalyst concentration, and a fractional order (~0.5) for H2O2 concentration .

Biochemical Pathways

The biochemical pathways affected by APNE involve the oxidation of alpha-pinene. The oxidation of alpha-pinene generates many valuable products such as alpha-pinene oxide . Cell extracts catalyze a rapid decyclization of alpha-pinene oxide, in the absence of added cofactors, with the formation of cis-2-methyl-5-isopropylhexa-2,5-dienal . Further oxidation of the aldehyde to the corresponding acid occurs in the presence of NAD .

Result of Action

The result of APNE’s action is the inhibition of cell propagation, as seen in human hepatocellular carcinoma (HepG2) cells . It also has an inhibitory effect on inflammation, including the inhibition of NF-kB, LTB4, and IL-1β .

Action Environment

The action of APNE is influenced by environmental factors such as temperature and solvent types. The epoxidation of alpha-pinene with H2O2 can be performed isothermally in an organic solvent-free environment to enhance the reaction rate, achieving nearly 100% selectivity to alpha-pinene oxide . The variables in the screening parameters were temperatures (30–70 °C), oxidant amount (100–200 mol%), acid concentrations (0.02–0.09 M) and solvent types .

Safety and Hazards

Avoid contact with skin and eyes . Avoid formation of dust and aerosols . Use non-sparking tools . Prevent fire caused by electrostatic discharge steam .

Biochemical Analysis

Biochemical Properties

Alpha-Pinene-Oxide plays a significant role in biochemical reactions. It is involved in the lipase-mediated epoxidation of α-pinene in a double-phase reaction system . The reaction temperature and two important substrates (H2O2 and acyl donor) have significant effects on the epoxidation reaction and interfacial mass transfer .

Cellular Effects

This compound has been shown to have cytotoxicity activity on human melanoma and breast cancer cells . It has been formulated into a nanoemulsion (APNE), and its cytotoxicity activity and therapeutic anticancer efficacy were evaluated .

Molecular Mechanism

The molecular mechanism of this compound involves a two-step process. First, in the presence of hydrogen peroxide in an organic solvent, lipase catalyzes the generation of per-carboxylic acid from carboxylic acid. Second, under the catalysis of per-carboxylic acid, the olefin undergoes self-catalyzed epoxidation reaction, generating epoxy compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the epoxidation reaction of this compound was carried out for 5 hours, and the product yield reached a maximum of 93.2% . Furthermore, after seven repetitive experiments, the lipase still maintained a relative activity of 51.2% .

Metabolic Pathways

The metabolic pathways of this compound involve the oxidation of α-pinene and pinonaldehyde by OH . This process has been widely studied and is considered a promising method due to its mild reaction conditions, fast reaction rate, and environmentally friendly characteristics .

properties

IUPAC Name

(1S,6S)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8?,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFUSWIGRKFAHK-KEMUHUQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C3(C(C2)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@@H]1C3(C(C2)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331444
Record name alpha-Pinene-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72936-74-4
Record name alpha-Pinene-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of alpha-pinene oxide?

A1: Alpha-pinene oxide has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.

Q2: How is the structure of alpha-pinene oxide characterized?

A2: The structure of alpha-pinene oxide has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, ] and Raman optical activity (ROA) []. These techniques provide detailed insights into the compound's molecular structure and chirality.

Q3: What makes alpha-pinene oxide useful in catalysis?

A3: Alpha-pinene oxide is susceptible to ring-opening reactions, making it a versatile building block in organic synthesis []. Its reactivity is influenced by the strained nature of the epoxide ring.

Q4: Can you provide examples of catalytic applications of alpha-pinene oxide?

A4: Alpha-pinene oxide serves as a starting material for synthesizing various fragrance compounds, such as campholenic aldehyde, trans-carveol, trans-sobrerol, and pinol []. These transformations often utilize acidic catalysts like phosphotungstic acid, showcasing the compound's utility in fine chemical production.

Q5: Does the solvent affect the catalytic transformation of alpha-pinene oxide?

A5: Yes, solvent polarity and basicity significantly influence the reaction pathway and product selectivity in alpha-pinene oxide isomerization reactions []. For instance, nonpolar, nonbasic solvents favor campholenic aldehyde formation, while polar, basic solvents favor trans-carveol production.

Q6: What happens to alpha-pinene oxide in the environment?

A6: Alpha-pinene oxide, originating from the atmospheric oxidation of alpha-pinene emitted by trees, plays a role in new particle formation and secondary organic aerosol (SOA) formation [, , , , , ]. Understanding its atmospheric fate is crucial for assessing its impact on air quality and climate.

Q7: How do bacteria contribute to alpha-pinene oxide degradation?

A7: Several bacterial species, including Nocardia sp. and Pseudomonas sp., can metabolize alpha-pinene oxide [, ]. They utilize enzymes like alpha-pinene oxide lyase to cleave the epoxide ring, initiating its degradation pathway.

Q8: How stable is alpha-pinene oxide under different conditions?

A8: The stability of alpha-pinene oxide is influenced by factors like temperature, pH, and the presence of catalysts. It is prone to hydrolysis under acidic conditions, leading to the formation of diols [].

Q9: Can alpha-pinene oxide be polymerized?

A9: Yes, alpha-pinene oxide can undergo cationic polymerization, yielding polymers with varying molecular weights and properties depending on the reaction conditions [].

Q10: How is computational chemistry employed in alpha-pinene oxide research?

A10: Computational tools like density functional theory (DFT) calculations assist in understanding the molecular properties and reactivity of alpha-pinene oxide [, ]. They are valuable for predicting reaction mechanisms, transition states, and product distributions.

Q11: Have there been modeling studies on the atmospheric fate of alpha-pinene oxide?

A11: Yes, researchers have used box model simulations to investigate the atmospheric oxidation mechanisms and product formation pathways of alpha-pinene, including the role of alpha-pinene oxide [, ]. These simulations help to understand the compound's contribution to atmospheric processes.

Q12: Are there analytical methods for quantifying alpha-pinene oxide?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the quantitative analysis of alpha-pinene oxide in various matrices, including rodent blood and mammary gland tissue [, ].

Q13: What is the role of alpha-pinene oxide in pheromone systems?

A13: Alpha-pinene oxide, along with other alpha-pinene oxidation products, can act as pheromones for certain insects, including bark beetles like Tomicus piniperda []. These compounds play a crucial role in insect communication and behavior.

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